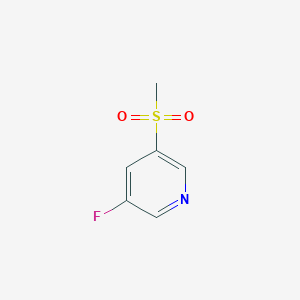
3-Fluoro-5-(methylsulfonyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-5-(methylsulfonyl)pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the selective fluorination of pyridine derivatives using reagents like Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2]octane bis(tetrafluoroborate)) . This method provides high yields and is widely used in the synthesis of fluorinated pyridines.
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using specialized equipment to handle the reactive fluorinating agents. The process may include steps like purification and crystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-5-(methylsulfonyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced to form different functional groups.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Selectfluor®: Used for selective fluorination.
Palladium Catalysts: Employed in coupling reactions like Suzuki-Miyaura coupling.
Oxidizing Agents: Used for oxidation of the methylsulfonyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation can yield sulfone derivatives.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-5-(methylsulfonyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for designing inhibitors of enzymes like Polo-like kinase 4 (PLK4), which is a target for cancer therapy.
Agrochemicals: Fluorinated pyridines are used in the synthesis of herbicides and insecticides.
Materials Science: The unique properties of fluorinated compounds make them useful in the development of advanced materials.
Wirkmechanismus
The mechanism of action of 3-Fluoro-5-(methylsulfonyl)pyridine in biological systems involves its interaction with specific molecular targets. For instance, as a PLK4 inhibitor, it binds to the active site of the enzyme, inhibiting its activity and thereby affecting cell division and proliferation . This inhibition can lead to the arrest of cell division in the S/G2 phase and impact downstream signaling pathways regulated by PLK4.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoropyridine
- 4-Fluoropyridine
- 3-Bromo-2-fluoropyridine
Uniqueness
3-Fluoro-5-(methylsulfonyl)pyridine is unique due to the presence of both a fluorine atom and a methylsulfonyl group on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable compound in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C6H6FNO2S |
|---|---|
Molekulargewicht |
175.18 g/mol |
IUPAC-Name |
3-fluoro-5-methylsulfonylpyridine |
InChI |
InChI=1S/C6H6FNO2S/c1-11(9,10)6-2-5(7)3-8-4-6/h2-4H,1H3 |
InChI-Schlüssel |
SZXLFQBZLRBVIG-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CN=CC(=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


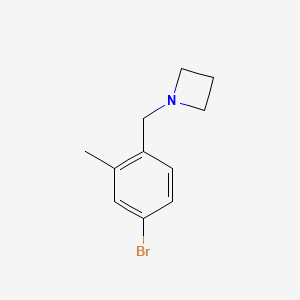

![6-Bromo-N-[3-(1-isopropyl-4-piperidyl)-1-(5-methyl-2-pyridyl)-5-pyrazolyl]picolinamide](/img/structure/B13675685.png)
![2-Iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13675687.png)
![Ethyl 5-[4-(Trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13675694.png)
![Methyl 8-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13675702.png)

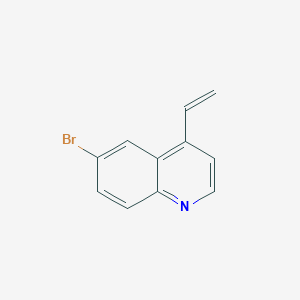
![Methyl 6-methoxy-5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B13675714.png)
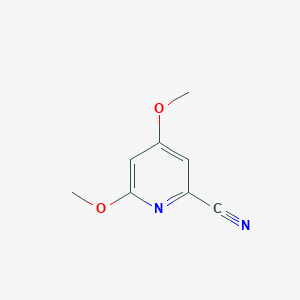

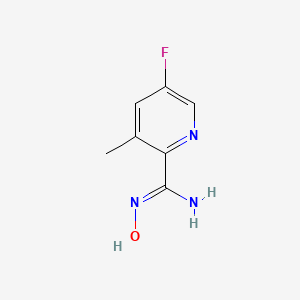
![6-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13675743.png)
![2-(4-Iodophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13675747.png)
